REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18]>>[N+:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)([O-:19])=[O:18]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
kept at that temperature 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between chloroform and water
|
Type
|
CUSTOM
|
Details
|
The chloroform layer is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in isopropylether from which 1-(2-nitrophenyl)indoline, m.p. 62°-64° C.
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1CCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |